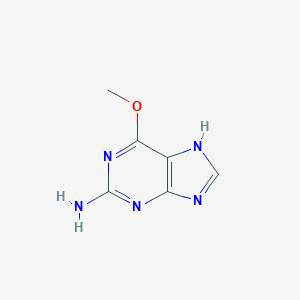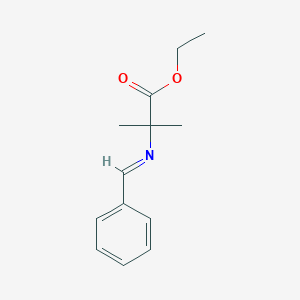
3-Phenanthrol
Overview
Description
A metabolite of Phenanthrene.
3-phenanthrol is a phenanthrol.
3-Hydroxyphenanthrene, also known as 3-phenanthrenol, belongs to the class of organic compounds known as phenanthrols. Phenanthrols are compounds containing a phenanthrene (or its hydrogenated derivative) to which a hydroxyl group is attached. 3-Hydroxyphenanthrene is considered to be a practically insoluble (in water) and relatively neutral molecule. 3-Hydroxyphenanthrene has been primarily detected in urine. Within the cell, 3-hydroxyphenanthrene is primarily located in the membrane (predicted from logP).
Mechanism of Action
Mode of Action
Some studies suggest that it may act as a chelating agent, forming durable complexes with metal ions .
Result of Action
Some studies suggest that phenanthrene and its derivatives can have various biological effects, such as anti-inflammatory, anti-diabetic, and antioxidant properties . It’s possible that 3-Phenanthrol might have similar effects, but this needs further investigation.
Biochemical Analysis
Biochemical Properties
Phenanthren-3-ol plays a significant role in biochemical reactions. It has been identified as a major component of the essential oil of Dichondra repens, contributing to its antimicrobial activity . The antimicrobial nature of the essential oil is apparently related to the Phenanthren-3-ol component .
Cellular Effects
It is known that Phenanthren-3-ol, as part of the essential oil of Dichondra repens, exhibits antimicrobial activity . This suggests that Phenanthren-3-ol may influence cell function by interacting with microbial cells, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its antimicrobial activity suggests that it may exert its effects at the molecular level through interactions with biomolecules in microbial cells . These interactions could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPOABOEXMDQBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052723 | |
| Record name | 3-Hydroxyphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
605-87-8 | |
| Record name | 3-Hydroxyphenanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=605-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxyphenanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenanthrol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30984 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxyphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXYPHENANTHRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2E3GX5W4Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-phenanthrol?
A1: The molecular formula of this compound is C14H10O, and its molecular weight is 194.23 g/mol.
Q2: How is this compound typically analyzed in biological samples?
A2: Gas chromatography-mass spectrometry (GC-MS) is a common method for quantifying this compound in urine samples. [] This technique involves enzymatic hydrolysis and solid phase extraction for sample preparation, followed by derivatization (silylation) before GC-MS analysis. [] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) also offers a sensitive and specific approach for analyzing this compound in urine. [, ]
Q3: What is the significance of detecting this compound in human urine?
A3: this compound, considered a detoxification product of phenanthrene metabolism, is often used as a biomarker for assessing human exposure to PAHs. [, ]
Q4: How is this compound formed in biological systems?
A4: this compound is a metabolite of phenanthrene, primarily produced through oxidation and detoxification pathways in organisms exposed to the parent PAH. [] Fungi, specifically yeasts, can oxidize phenanthrene to produce this compound. []
Q5: What other phenanthrene metabolites, besides this compound, are found in human urine?
A5: Apart from this compound, other quantifiable phenanthrol isomers detected in human urine include 1-phenanthrol, 2-phenanthrol, and 4-phenanthrol. []
Q6: Which enzymes might be involved in the metabolism of phenanthrene to form this compound?
A6: While lignin peroxidase was not detected in the study, research suggests that monooxygenase and epoxide hydrolase activity could play a role in the initial oxidation and hydration steps of phenanthrene metabolism by the fungus Phanerochaete chrysosporium. [] Further research is needed to fully elucidate the specific enzymes involved in this compound formation.
Q7: What is noteworthy about the reactivity of 4-bromo-3-phenanthrols?
A7: 4-Bromo-3-phenanthrols demonstrate significant reactivity with anionic reagents in dimethylformamide. [] They readily undergo halogen exchange with lithium chloride to form 4-chloro-3-phenanthrols. [] They also react with sodium nitrite to yield the corresponding 4-nitro-3-phenanthrols. []
Q8: How can this compound be selectively brominated?
A8: Bromination of this compound can be controlled by adjusting reaction conditions. Using bromine in carbon tetrachloride at 0°C with anhydrous sodium carbonate yields 4-bromo-3-phenanthrol. [] In contrast, bromination in glacial acetic acid at room temperature leads to the formation of 9-bromo-3-phenanthrol. []
Q9: Can this compound be nitrated, and if so, what is the major product?
A9: Yes, nitration of this compound is possible. In a mixture of water, acetic acid, and propionic acid, reaction with nitric acid at -25°C to -20°C primarily yields 9-nitro-3-phenanthrol, followed by smaller amounts of 4-nitro-3-phenanthrol and 2-nitro-3-phenanthrol. []
Q10: Does this compound itself have any known biological activities?
A10: While this compound is primarily recognized as a biomarker for PAH exposure, limited research explores its direct biological activities. Further investigation is necessary to determine if this compound possesses any therapeutic or toxicological properties.
Q11: Are there any reported synthetic applications of this compound derivatives?
A11: Yes, derivatives of this compound have been utilized in the synthesis of complex molecules. For instance, 8-methyl-3-phenanthrol serves as a precursor in the synthesis of tanshinone I, a naturally occurring quinone with potential medicinal properties. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid](/img/structure/B23522.png)
![(S)-Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B23523.png)
![(2S,3S,4S,5R,6S)-6-[[(13S)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B23526.png)
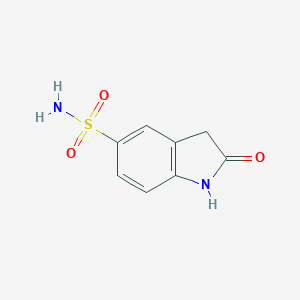
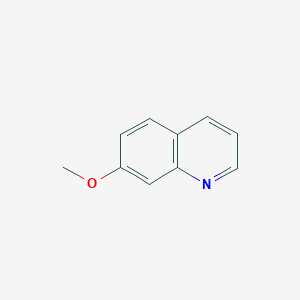
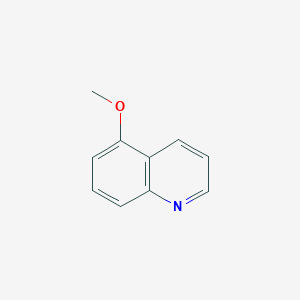
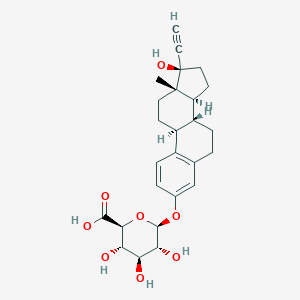
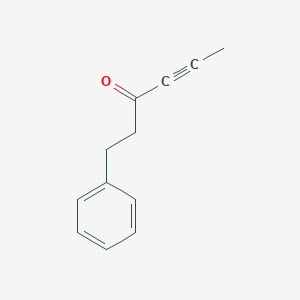
![N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide](/img/structure/B23545.png)


